molecular formula C28H43N7O7 B1216879 KRN-5500

KRN-5500

Cat. No.: B1216879
M. Wt: 589.7 g/mol
InChI Key: LQIPDFIUPOYMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: KRN-5500 is synthesized by modifying the spicamycin backbone. The structure includes a variant purine nucleoside joined to a sugar unit via its amino group, forming the spicamycin amino-nucleoside (SAN) backbone joined to a glycine amino acid (SAN-gly). The fatty acid chain composition varies among different spicamycin compounds . The synthetic route involves the attachment of a tetradecadienoylglycyl group to the amino group of the purine nucleoside .

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces alanosinicus followed by extraction and purification of the spicamycin compounds. The desired derivative is then synthesized through chemical modification of the extracted spicamycin .

Chemical Reactions Analysis

Types of Reactions: KRN-5500 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

KRN-5500 has a wide range of scientific research applications:

Mechanism of Action

KRN-5500 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    Spicamycin: The parent compound from which KRN-5500 is derived.

    Doxorubicin: An anthracycline antibiotic used in cancer treatment.

    Cisplatin: A platinum-based chemotherapy drug used to treat various cancers.

Properties

Molecular Formula

C28H43N7O7

Molecular Weight

589.7 g/mol

IUPAC Name

N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide

InChI

InChI=1S/C28H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(38)29-14-20(39)34-21-23(40)24(41)28(42-25(21)18(37)15-36)35-27-22-26(31-16-30-22)32-17-33-27/h10-13,16-18,21,23-25,28,36-37,40-41H,2-9,14-15H2,1H3,(H,29,38)(H,34,39)(H2,30,31,32,33,35)

InChI Key

LQIPDFIUPOYMPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

Synonyms

6-(4-Deoxy-4-((2E,4E)-tetradecadienoylglycyl)amino-L-glycero-b-L-mannoheptopyranosyl)amino-9H-purine
KRN 5500
KRN-5500
KRN5500

Origin of Product

United States

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